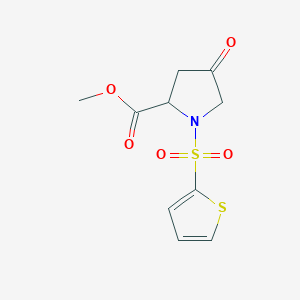

Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZSMDOJGMGLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN1S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate typically involves the reaction of 4-oxo-2-pyrrolidinecarboxylic acid with a thienylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate has been explored for its potential therapeutic effects. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : Research has suggested that compounds with similar structures may have anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique thienylsulfonyl group can facilitate further chemical modifications, leading to the development of new compounds with enhanced biological activities.

- Building Block for Heterocycles : this compound can be utilized as a building block for synthesizing more complex heterocyclic compounds, which are essential in pharmaceutical chemistry.

Material Science

The incorporation of thienylsulfonyl groups into polymers or materials can impart unique electronic properties, making this compound relevant in the field of material science.

- Conductive Polymers : The thienyl component may enhance the conductivity of polymer matrices, leading to applications in organic electronics and photovoltaics.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant activity against Gram-positive bacteria. The results indicated that modifications to the sulfonyl group could enhance antibacterial efficacy, suggesting a pathway for developing new antibiotics.

Case Study 2: Synthesis of Heterocycles

In a research project aimed at synthesizing novel heterocycles, this compound was used as a precursor. The resulting compounds exhibited promising results in preliminary biological assays, highlighting the compound's utility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural Differences

Implications of Structural Variations

This could influence reactivity in nucleophilic substitution or cyclization reactions.

Solubility and Stability :

- The methyl ester in the target compound may confer higher lipophilicity than the carboxamide groups in Examples 51–52, which are polar and likely to improve aqueous solubility.

Biological Activity: Example 51’s 4-methylthiazole moiety and Example 52’s hydroxybutanoyl chain suggest tailored interactions with biological targets (e.g., kinases or proteases). In contrast, the thienylsulfonyl group might target sulfonyl-binding enzymes or receptors.

Research Findings and Data Gaps

The provided evidence lacks direct experimental data on Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxy late. However, inferences can be drawn:

- Synthetic Accessibility : Sulfonyl groups are typically introduced via sulfonation reactions, whereas the patent compounds utilize amide couplings (e.g., Example 51’s cyclopentanecarbonyl group), suggesting divergent synthetic routes .

- Stability: The 4-oxo group in the target compound may render it prone to keto-enol tautomerism, unlike the 4-hydroxy groups in Examples 51–52, which could participate in hydrogen bonding.

Biological Activity

Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a thienylsulfonyl group and a carbonyl functionality. Its molecular formula is , with a molecular weight of approximately 253.26 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thienylsulfonyl moiety enhances the compound's binding affinity to active sites on protein targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can result in various biological effects, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could alter receptor signaling pathways, influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Enterobacter cloacae |

| Compound B | 0.015 | 0.030 | Staphylococcus aureus |

| Compound C | 0.045 | 0.060 | Escherichia coli |

These findings suggest that this compound and its derivatives may serve as effective antimicrobial agents, potentially outperforming traditional antibiotics like ampicillin and streptomycin in certain cases .

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activities with minimal inhibitory concentrations (MIC) ranging from to mg/mL against various fungal strains, indicating their potential as antifungal agents.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives of this compound against clinical isolates of E. coli and S. aureus. Results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, suggesting their potential use in treating resistant infections .

- Antifungal Activity Assessment : Another investigation assessed the antifungal activity of related compounds against Candida albicans and Aspergillus niger. The study found that specific derivatives had potent antifungal effects, comparable to established antifungals, highlighting their therapeutic potential in mycoses treatment .

Q & A

Basic: What synthetic methodologies are commonly used to prepare Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate?

Answer:

The compound’s pyrrolidine core is typically synthesized via cyclization or oxidation of proline derivatives. For example, the oxidation of a pyrrolidine precursor (e.g., proline ester) using pyridinium chlorochromate (PCC) in dichloromethane yields the 4-oxo group (88% yield) . Thienylsulfonyl groups are introduced via sulfonylation of the pyrrolidine nitrogen using 2-thienylsulfonyl chloride under basic conditions. Key parameters include reaction time (48–72 hours), temperature (room temperature for PCC oxidation), and stoichiometric control to avoid over-sulfonylation. NMR (¹H, ¹³C) and X-ray crystallography are critical for confirming regiochemistry .

Advanced: How can researchers optimize stereochemical control during the synthesis of pyrrolidine derivatives with sulfonamide groups?

Answer:

Stereochemical control in pyrrolidine systems often relies on chiral auxiliaries or enantioselective catalysis. For instance, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen can stabilize intermediates, enabling selective functionalization at the 2-position . Computational modeling (DFT) aids in predicting steric and electronic effects of substituents (e.g., thienylsulfonyl groups) on ring puckering and transition states. Advanced techniques like chiral HPLC or circular dichroism (CD) are essential for verifying enantiopurity .

Basic: What analytical techniques are most effective for characterizing the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Crystal system : Triclinic (P1)

- Unit cell dimensions : Typical ranges (e.g., a = 10.17 Å, b = 10.42 Å, c = 15.17 Å)

- R factor : <0.05 indicates high data quality .

Complementary methods like IR spectroscopy confirm carbonyl (C=O) and sulfonyl (S=O) stretches, while ¹H NMR detects proton environments (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar pyrrolidine derivatives?

Answer:

Discrepancies in bond lengths or angles (e.g., C–C bonds varying by ±0.03 Å) may arise from crystal packing effects or disorder. Strategies include:

- Multi-temperature SCXRD to assess thermal motion .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- DFT geometry optimization to compare experimental and theoretical conformers .

Basic: What biological activities are associated with pyrrolidine-4-one derivatives, and how can this compound be modified for SAR studies?

Answer:

Pyrrolidine-4-ones exhibit calcium channel modulation (e.g., dihydropyridine analogs) and antimicrobial activity . For SAR:

- Electron-withdrawing groups (e.g., sulfonyl) enhance stability and receptor binding.

- Substitutions at the 2-position (methyl ester vs. free acid) alter bioavailability .

- Thienyl vs. phenyl sulfonyl groups influence steric bulk and π-interactions .

Advanced: How can researchers design analogs of this compound to improve metabolic stability without compromising activity?

Answer:

- Bioisosteric replacement : Replace the methyl ester with a tert-butyl ester to reduce esterase susceptibility .

- Deuterium incorporation at metabolically labile sites (e.g., α to carbonyl) slows CYP450-mediated oxidation.

- Prodrug strategies : Mask the sulfonyl group as a phosphonooxymethyl derivative for targeted release .

Basic: What challenges arise in interpreting NMR spectra of sulfonylated pyrrolidine derivatives?

Answer:

- Signal splitting : Vicinal coupling (³JHH) in the pyrrolidine ring creates complex multiplet patterns (e.g., δ 3.0–4.0 ppm for H-2 and H-5).

- Solvent effects : DMSO-d₆ can broaden sulfonyl proton signals. Use CDCl₃ for sharper peaks .

- Dynamic effects : Ring puckering at room temperature may average signals; variable-temperature NMR resolves this .

Advanced: What mechanistic insights exist for the oxidation of pyrrolidine to 4-oxo derivatives?

Answer:

PCC-mediated oxidation proceeds via a chromate ester intermediate, with rate-determining hydride transfer from the α-carbon to Cr(VI). Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.